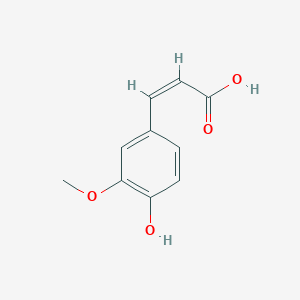

cis-Ferulic acid

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034732 | |

| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-83-1 | |

| Record name | cis-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferulic acid (cis) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Description

Contextualization of Ferulic Acid within Hydroxycinnamic Acids

Ferulic acid belongs to a class of organic compounds known as hydroxycinnamic acids. foodb.cafoodb.ca These compounds are characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring substituted with a three-carbon chain (a propenoic acid). researchgate.net Hydroxycinnamic acids are a major subgroup of phenolic acids found extensively in fruits, vegetables, and grains. researchgate.netnih.gov

This chemical family includes several prominent members, and their biosynthesis in plants is interconnected. bibliotekanauki.pl The pathway often begins with the amino acids L-phenylalanine and L-tyrosine. bibliotekanauki.pldiva-portal.org Through a series of enzymatic reactions, cinnamic acid is formed, which is then hydroxylated to produce p-coumaric acid. bibliotekanauki.pl p-Coumaric acid serves as a precursor for other hydroxycinnamic acids, including caffeic acid. nih.gov Ferulic acid is subsequently formed from caffeic acid through methylation, or more specifically, through the action of the enzyme caffeate O-methyltransferase. nih.govdiva-portal.org Another related compound, sinapic acid, can be formed through further methylation of ferulic acid. nih.gov

Significance of cis-Ferulic Acid Isomerism in Biological and Chemical Contexts

Isomerism, the phenomenon where molecules share the same chemical formula but have different structural arrangements, is critical in chemistry and biology as different isomers can have distinct physical, chemical, and biological properties. fiveable.mesolubilityofthings.com Ferulic acid exists as two geometric isomers, trans-ferulic acid and this compound, distinguished by the orientation of substituents around the carbon-carbon double bond in its side chain. bibliotekanauki.pldiva-portal.org The trans form is generally more stable and predominant in nature. researchgate.net

The conversion between these two forms can be induced by external factors; for example, the trans isomer can be converted to the cis isomer upon exposure to UV light or heat. bioaustralis.comresearchgate.net This isomerization leads to notable differences in their physicochemical properties. While trans-ferulic acid is typically a crystalline solid, this compound is described as a yellow oil. bibliotekanauki.pldrugfuture.com This difference in physical state is accompanied by variations in other measurable properties, such as their maximum UV absorbance. drugfuture.com

The stereochemistry of these isomers can significantly influence their biological activity. fiveable.mesolubilityofthings.com For instance, some research indicates that this compound can act as a plant growth stimulator in wheat coleoptiles, a function not observed with the trans isomer. bioaustralis.com Furthermore, during the germination of corn seeds, the concentration of this compound has been observed to increase while that of trans-ferulic acid decreases. bioaustralis.com Although some studies on antioxidant capacity have shown that both isomers exhibit similar free radical scavenging activities, the distinct spatial arrangements can lead to different interactions with biological molecules like enzymes and receptors. solubilityofthings.comresearchgate.net

| Property | This compound | trans-Ferulic Acid |

|---|---|---|

| Physical State | Yellow oil bibliotekanauki.pldrugfuture.com | Orthorhombic needles (crystalline solid) drugfuture.com |

| Melting Point (°C) | 108-111 chemicalbook.com | 174 drugfuture.com |

| UV Absorption Maximum (in alcohol, nm) | 316 drugfuture.com | 236, 322 drugfuture.com |

Overview of Current Academic Research Paradigms on this compound

Current academic research on this compound is multifaceted, primarily falling within a positivist paradigm that seeks to measure and understand its properties and effects through quantitative methods. researcher.life Key research themes include its separation and synthesis, its role in plant biology, and its potential bioactivities.

Separation and Synthesis: A significant area of research focuses on effectively separating the cis and trans isomers. ebi.ac.uk Given their similar chemical structures, this separation is challenging. researchgate.net Researchers have developed methods like pH-zone-refining counter-current chromatography to achieve high-purity separation of both isomers from natural sources like wheat bran. ebi.ac.ukresearchgate.net Chemical synthesis methods often produce a mixture of both isomers, necessitating these advanced separation techniques. chemicalbook.comnih.gov

Plant Biology and Agriculture: Investigations into the role of this compound in plants constitute another major research avenue. Studies have explored its presence and function in various plant parts and during different growth stages, such as seed germination. bioaustralis.com Research has identified this compound in the insoluble fiber of grains like amaranth (B1665344). ebi.ac.uk Some studies suggest its potential as an exogenous agent to improve the growth and phytochemical content of crops like tomatoes. bioaustralis.com

Bioactivity and Potential Applications: The biological activities of this compound are a central focus of academic inquiry. Its antioxidant properties are a subject of investigation, with studies comparing its efficacy to its trans counterpart. researchgate.net Research has also explored its potential in other areas, such as its antiviral activity. frontiersin.org For example, a derivative of this compound showed selective effects against the Respiratory Syncytial Virus (RSV). frontiersin.org These studies aim to understand how the specific structure of the cis isomer contributes to its biological functions, which could inform applications in various fields.

| Research Area | Finding | Source |

|---|---|---|

| Antioxidant Activity | Exhibited almost identical DPPH hydroxyl radical and ABTS+ radical scavenging activities as the trans-isomer. researchgate.net | researchgate.net |

| Plant Physiology | Acts as a plant growth stimulator in wheat coleoptiles. bioaustralis.com | bioaustralis.com |

| Natural Occurrence | Found in amaranth insoluble fiber at a concentration of 203 µg/g. ebi.ac.uk | ebi.ac.uk |

| Antiviral Research | A derivative, A5 (cis-isomer), showed a selective therapeutic index of 32 against Respiratory Syncytial Virus (RSV). frontiersin.org | frontiersin.org |

Stereochemistry and Isomerization Dynamics of Ferulic Acid

Configurational Isomerism: Distinctions and Coexistence of trans- and cis-Ferulic Acid Isomers

The two isomers of ferulic acid, trans and cis, are configurational isomers, also known as geometric or (E)/(Z) isomers, arising from the restricted rotation around the carbon-carbon double bond in the side chain. bibliotekanauki.plmdpi.com The trans-isomer, where the functional groups are on opposite sides of the double bond, is the more stable and predominantly occurring form in nature. diva-portal.org In contrast, the cis-isomer, with functional groups on the same side, is the minor isomer. bioaustralis.com

Physically, the isomers exhibit different properties. trans-Ferulic acid typically appears as a white crystalline solid, while this compound is described as a yellow oily liquid. bibliotekanauki.plekb.eg Although the trans form is more common, the cis isomer is also found in nature and can be formed from the trans isomer through exposure to light and heat. bioaustralis.com For instance, during the germination of corn seeds, the concentration of this compound increases while the trans-ferulic acid concentration decreases. bioaustralis.com In aqueous solutions, an equilibrium is eventually reached between the two forms; at room temperature, this equilibrium consists of approximately 23% cis and 77% trans isomers. docksci.com

Table 1: Physical and Structural Properties of Ferulic Acid Isomers

| Property | trans-Ferulic Acid | cis-Ferulic Acid | Reference(s) |

|---|---|---|---|

| Systematic Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | nih.gov |

| Appearance | White crystalline form | Yellow oily liquid | bibliotekanauki.plekb.eg |

| Natural Abundance | Predominant isomer | Minor isomer | diva-portal.orgbioaustralis.com |

| Stability | More stable | Less stable | scielo.br |

Photoisomerization Mechanisms and Kinetic Studies

The conversion between trans- and this compound is most notably induced by ultraviolet (UV) radiation in a process called photoisomerization. mdpi.com When ferulic acid absorbs UV light, it is promoted to an excited electronic state (the ¹ππ* state). rsc.orgresearchgate.net From this excited state, the molecule can undergo a change in its geometry around the double bond. rsc.org The molecule can then return to its ground state as either the original trans-isomer or the newly formed cis-isomer. rsc.org

Kinetic studies have explored the timescales of this process. Femtosecond time-resolved spectroscopy has shown that after photoexcitation, the excited-state deactivation occurs on a picosecond timescale (a few trillionths of a second). researchgate.net For most forms of ferulic acid, this process takes around 20 picoseconds. researchgate.net The rate and final ratio of the isomers at the photostationary state depend on factors like the solvent and the specific wavelength of UV light used. mdpi.com For example, irradiating a solution of trans-ferulic acid with 366 nm UV light for six hours can result in a mixture containing over 33% this compound. mdpi.com The isomerization is a reversible reaction, and the cis form can convert back to the more stable trans form. mdpi.com

The mechanism involves the molecule passing through a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state cross, facilitating a rapid and efficient return to the ground state. rsc.org Some theoretical studies suggest that the isomerization may occur on a second, higher electronically excited state (2¹ππ*) after initial excitation to the first excited state. rsc.orgsemanticscholar.org

Theoretical Investigations of Stereoisomer Reactivity and Stability

Computational and theoretical studies, often using Density Functional Theory (DFT), have provided deep insights into the stability and reactivity of ferulic acid isomers. researchgate.netresearchgate.net These studies confirm that the trans-isomer is thermodynamically more stable than the cis-isomer due to its more linear structure, which minimizes steric hindrance. The planarity of the molecule, supported by π-electron delocalization across the phenolic ring and the propenoic acid side chain, is a key factor in its stability. researchgate.net

Theoretical calculations have been instrumental in analyzing the antioxidant mechanisms of both isomers. researchgate.net Mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) have been modeled. researchgate.net Results indicate that in the gas phase, the HAT mechanism is preferred, while in polar solvents like water and ethanol, the SPLET mechanism becomes more favorable. researchgate.net Despite the difference in stability, theoretical studies have shown that cis- and trans-ferulic acid, including their various rotational conformers (rotamers), exhibit similar reactivity in scavenging free radicals. researchgate.net These computational models help to explain the high antioxidant capacity of ferulic acid by analyzing parameters like bond dissociation enthalpies (BDEs), which quantify the ease of donating a hydrogen atom to a radical. researchgate.net

Isomer-Specific Reactivity and Conformational Analysis

While both isomers are effective antioxidants, their specific reactivity can be influenced by their three-dimensional shape, or conformation. Conformational analysis reveals that the geometry of the isomers results from a balance between stabilizing effects, like resonance and intramolecular hydrogen bonding, and destabilizing steric repulsions. researchgate.net The most stable conformers for both isomers tend to have a planar structure where the hydroxyl and methoxyl groups are coplanar with the aromatic ring. researchgate.net

The reactivity of the isomers can differ in specific chemical environments. For example, reactions with oxidizing agents like hydrogen peroxide and peracetic acid show that the primary reaction is trans-cis isomerization, which can proceed through a radical mechanism. nih.govacs.orgacs.org Peracetic acid, being a stronger oxidant, increases the rate of this isomerization and can also cause some minor cleavage of the side chain. nih.govacs.org

The specific conformation of the molecule also governs its interaction with biological structures like cell membranes. researchgate.net The spatial arrangement of the side chain affects how the molecule binds to and orients itself within a lipid bilayer, which in turn influences the accessibility of its antioxidant phenolic group to radicals. researchgate.net Interestingly, some biological activities are specific to the cis isomer; for example, this compound, but not the trans form, has been shown to act as a growth stimulator in wheat coleoptiles. bioaustralis.com

Table 2: Investigated Reactivity of Ferulic Acid Isomers

| Reaction/Property | Observation | Relevant Isomer(s) | Reference(s) |

|---|---|---|---|

| Antioxidant Activity | Both isomers show similar, potent antioxidant reactivity. | cis and trans | researchgate.net |

| Reaction with Peroxides | Major reaction is trans-cis isomerization, with minor side-chain cleavage by peracetic acid. | trans and cis | nih.govacs.org |

| Plant Growth Stimulation | Stimulates growth in wheat coleoptiles. | cis | bioaustralis.com |

| Membrane Interaction | Conformation affects orientation and access to the phospholipid bilayer, influencing antioxidant potency. | cis and trans | researchgate.net |

Biosynthesis and Production Methodologies of Cis Ferulic Acid

Plant Biosynthetic Pathways of Ferulic Acid (e.g., Shikimate/Phenylpropanoid Pathway)

In plants, the synthesis of ferulic acid is a multi-step process that begins with the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids. bibliotekanauki.plbioone.org This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key branch-point metabolite. bioone.orgoup.com Chorismate serves as the precursor for the synthesis of L-phenylalanine and L-tyrosine, the starting molecules for the phenylpropanoid pathway. bibliotekanauki.plresearchgate.net

The phenylpropanoid pathway transforms these aromatic amino acids into a variety of secondary metabolites, including ferulic acid. bioone.orgcaldic.com The pathway proceeds through several key enzymatic reactions:

Deamination : The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. bibliotekanauki.plresearchgate.net Alternatively, in some plants, L-tyrosine can be deaminated by tyrosine ammonia-lyase (TAL) to directly form p-coumaric acid. bibliotekanauki.plresearchgate.net

Hydroxylation : Cinnamic acid is then hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. bibliotekanauki.pl

Further Modification : p-Coumaric acid is a central intermediate. It can be converted to caffeic acid through hydroxylation at the C3 position by p-coumarate 3-hydroxylase (C3H). nih.gov

Methylation : Finally, the enzyme caffeic acid O-methyltransferase (COMT) catalyzes the methylation of the 3-hydroxyl group of caffeic acid, yielding ferulic acid. nih.govresearchgate.net

In plant cell walls, ferulic acid is often found esterified to polysaccharides such as arabinoxylans, providing structural integrity and defense against pathogens. frontiersin.org The vast majority of ferulic acid isolated directly from plants is in the more stable trans-configuration. diva-portal.org

Biotechnological Production Routes for Ferulic Acid

Biotechnological methods offer a promising and sustainable alternative to chemical synthesis and direct plant extraction for producing ferulic acid. These routes can be broadly categorized into the synthesis from simple sugars (de novo synthesis) and the release from complex biomass.

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed as "cell factories" for the de novo production of ferulic acid from simple carbon sources like glucose. nih.govsciepublish.com This is achieved by introducing a heterologous biosynthetic pathway into the host microbe. A common strategy involves expressing a set of three key enzymes:

Tyrosine ammonia-lyase (TAL) : Converts the host's endogenous L-tyrosine into p-coumaric acid. nih.govd-nb.info

p-Coumarate 3-hydroxylase (SAM5 or C3H) : Hydroxylates p-coumaric acid to produce caffeic acid. nih.govd-nb.info

Caffeic acid O-methyltransferase (COMT) : Methylates caffeic acid to form ferulic acid. researchgate.netd-nb.info

Researchers have successfully engineered various microbial strains to produce ferulic acid, with ongoing efforts to optimize titers.

Table 1: Examples of Engineered Microorganisms for De Novo Ferulic Acid Production

Ferulic acid is abundant in agro-industrial byproducts like wheat bran, rye bran, and sugar beet pulp, where it is covalently linked to cell wall polymers. frontiersin.orgredalyc.org Enzymatic hydrolysis is an environmentally friendly method to release this bound ferulic acid. rsc.org This process typically uses a consortium of enzymes, primarily:

Feruloyl Esterases (FAEs) : These enzymes (EC 3.1.1.73) are crucial as they specifically catalyze the hydrolysis of the ester bond between ferulic acid and polysaccharides like arabinoxylans. bibliotekanauki.plfrontiersin.org

Xylanases : These enzymes degrade the xylan (B1165943) backbone of hemicellulose, improving the accessibility of FAEs to the ferulic acid ester linkages. rsc.orgaimspress.com

The synergistic action of these enzymes significantly enhances the release of ferulic acid from the complex lignocellulosic matrix. rsc.orgaimspress.com The efficiency of this process depends on the biomass source, enzyme cocktail, and reaction conditions.

Table 2: Ferulic Acid Released from Cereal Brans via Enzymatic Hydrolysis

To make microbial fermentation economically viable, various metabolic engineering strategies are employed to enhance production titers. These strategies aim to channel more metabolic flux towards ferulic acid and overcome cellular limitations. Key approaches include:

Tuning Gene Expression : Optimizing the expression levels of the pathway enzymes is critical. This can be achieved by using promoters of different strengths (e.g., T7 vs. T5 promoters) and adjusting the copy number of the plasmids carrying the biosynthetic genes (e.g., pBR322 vs. p15A replicons). nih.govresearchgate.net

Enhancing Cofactor Supply : The conversion of p-coumaric acid to caffeic acid by p-coumarate 3-hydroxylase is an NADPH-dependent reaction. nih.govd-nb.info Overexpressing genes that regenerate NADPH, such as pyridine (B92270) nucleotide transhydrogenase (pntAB), can increase the availability of this essential cofactor and boost ferulic acid production. nih.govresearchgate.net

Improving Precursor Availability : Increasing the intracellular pool of the L-tyrosine precursor in host strains like E. coli is another effective strategy to drive the pathway forward and increase final product yield. nih.gov

Process Optimization : In addition to genetic modifications, optimizing fermentation conditions such as medium composition and using fed-batch strategies can significantly improve titers. sciepublish.com

Direct stereoselective biosynthesis of cis-ferulic acid by microorganisms is not a widely established process, as the enzymes in the phenylpropanoid pathway naturally produce the thermodynamically more stable trans isomer. However, advancements have been made in the post-synthesis isomerization of the trans form to the cis form.

A key method for this conversion is photoisomerization . Exposure to UV light can induce the isomerization of the double bond in cinnamic acid derivatives from a trans to a cis configuration. nih.gov Studies on related feruloyl amides have demonstrated that the trans isomer can be completely converted to the cis isomer through light-mediated isomerization, allowing for the isolation of the pure cis form. mdpi.com This principle is applicable to ferulic acid itself, providing a biotechnological-chemical hybrid approach: the trans-ferulic acid is first produced efficiently via fermentation or enzymatic hydrolysis, and then it is converted to the desired cis isomer using a physical method like UV irradiation.

Metabolic Engineering Strategies for Enhanced Production Efficiency

Chemical Synthesis Approaches and Challenges in Isomer Separation

The chemical synthesis of ferulic acid is well-documented, most commonly through a condensation reaction. The Knoevenagel condensation of vanillin (B372448) with malonic acid, often catalyzed by a base like piperidine (B6355638), is a standard method. chemicalbook.commdpi.com While this reaction can achieve high yields, it has significant drawbacks. chemicalbook.comgoogle.com

The primary challenge of this chemical approach is the lack of stereoselectivity. The reaction inevitably produces a mixture of both trans- and this compound isomers. nih.govchemicalbook.comgoogle.com Separating these two isomers is difficult due to their similar physical and chemical properties. This separation challenge complicates the purification process and increases production costs, making it less suitable for commercial-scale manufacturing of a specific isomer. google.comgoogle.com

To overcome this separation hurdle, advanced chromatographic techniques have been employed. For instance, pH-zone-refining counter-current chromatography has been successfully used for the preparative separation of high-purity trans- and this compound from mixtures, demonstrating a viable, albeit complex, solution to the isomer separation problem. frontiersin.org

Table 3: Chemical Compounds Mentioned

Pharmacokinetics and Biotransformation of Ferulic Acid Isomers

Distribution Patterns of Ferulic Acid and its Metabolites in Biological Systems

Following absorption into the bloodstream, ferulic acid and its metabolites are distributed to various tissues. The liver is a central organ in this process, receiving a significant portion of the absorbed compound for metabolism. mdpi.com The remaining portion circulates in the bloodstream and is distributed to peripheral tissues. mdpi.com

One study in rats detailed the distribution of ferulic acid 30 minutes after administration, with detectable levels found in the heart, kidneys, spleen, lungs, liver, and uterus, and to a lesser extent, the brain. researchgate.net This indicates a wide distribution throughout the body. Serum albumin is believed to be the primary carrier molecule for ferulic acid in the blood. researchgate.net After absorption, ferulic acid is extensively metabolized, and it is these metabolites, along with the free form, that are distributed. The primary forms found in plasma are conjugated metabolites. mdpi.comnih.gov

| Tissue | Concentration (µg/g) |

|---|---|

| Kidney | 82 |

| Lung | 34 |

| Liver | 28 |

| Spleen | 22 |

| Uterus | 15 |

| Heart | 14 |

| Brain | 2.6 |

Metabolic Pathways and Enzymatic Biotransformation (e.g., Glucuronidation, Sulfation)

Once absorbed, ferulic acid undergoes extensive phase II metabolism, primarily in the liver, but also in the intestinal mucosa and kidneys. bibliotekanauki.plmdpi.commdpi.com The main metabolic pathways are glucuronidation and sulfation, which are conjugation reactions that increase the polarity of the compound, facilitating its excretion. frontiersin.orgmdpi.com These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.commdpi.com

The major metabolites identified in plasma and urine are conjugated forms. nih.gov These include ferulic acid glucuronide, ferulic acid sulfate, and a dual conjugate, ferulic acid sulfoglucuronide. frontiersin.orgmdpi.com Other metabolic transformations include the reduction of the side chain to form dihydroferulic acid, demethylation, and dehydroxylation. doi.orgmdpi.com

Specifically concerning the cis isomer, research has identified cis-ferulic acid-4'-glucuronide as a metabolite formed when trans-ferulic acid was incubated with intestinal cell models. This indicates that isomerization from the trans to the cis form can occur, followed by conjugation. While comprehensive metabolic profiles specific to the administration of pure this compound are not widely documented, the existing evidence suggests it undergoes similar conjugation pathways as the trans isomer.

| Metabolite | Metabolic Pathway | Location Found |

|---|---|---|

| Ferulic acid-4-O-glucuronide | Glucuronidation | Plasma, Urine |

| Ferulic acid-4-O-sulfate | Sulfation | Plasma, Urine |

| Ferulic acid sulfoglucuronide | Sulfation & Glucuronidation | Plasma, Urine |

| Dihydroferulic acid | Reduction | Plasma, Urine |

| Vanillic acid | β-oxidation | Urine |

| Feruloylglycine | Glycine Conjugation | Urine |

| m-Hydroxyphenylpropionic acid | Microbial Metabolism | Urine |

| cis-Ferulic acid-4'-glucuronide | Isomerization & Glucuronidation | Intestinal cell models |

Excretion Pathways and Metabolite Profiling

The primary route of excretion for ferulic acid and its metabolites is through the urine. mdpi.com Studies in humans show that urinary excretion peaks around 7-9 hours after ingestion. researchgate.net The recovery of total ferulic acid (free and conjugated forms) in urine ranges from 11-25%. researchgate.netnih.gov In rats, a very small percentage, only 0.5-0.8% of the ingested dose, is found in the feces, indicating a very efficient absorption rate for the free acid. mdpi.commdpi.com

Metabolite profiling of urine reveals that the vast majority of excreted ferulic acid is in a conjugated form. In one rat study, sulfoconjugates accounted for approximately 32.7% of the ingested dose recovered in urine, while glucuronoconjugates represented only 0.5%. Free ferulic acid accounted for about 4.9% of the urinary excretion. mdpi.com The proportion of sulfated and sulfoglucuronidated forms in urine can be as high as 84% of the total amount excreted. mdpi.com These findings underscore the rapid and extensive metabolism that ferulic acid undergoes before elimination.

Influence of Isomerism on Systemic Bioavailability and Metabolic Fate

The geometric isomerism (cis vs. trans) of ferulic acid is a critical factor that can influence its pharmacokinetic profile, although direct comparative studies on bioavailability are limited. The trans isomer is the predominant and more stable form found in nature. scielo.brfrontiersin.org However, the cis isomer can be formed from the trans isomer upon exposure to UV light or under certain pH conditions, and this isomerization has been observed in the gastrointestinal tract. ebi.ac.uksci-hub.sersc.org

The difference in the three-dimensional shape between the cis and trans isomers can affect their interaction with enzymes and transport proteins. For instance, the specificity of enzymes like UGTs and SULTs may differ between the two isomers, potentially leading to different rates and patterns of metabolite formation. Similarly, the affinity for active transporters like MCTs in the intestine could vary, which would impact the rate and extent of absorption.

While one study on the drug cefprozil, which also has cis and trans isomers, found that the metabolic processes were similar for both, the peak plasma concentration (Cmax) and the total exposure (AUC) were significantly lower for the cis isomer, suggesting lower bioavailability. iosrphr.org Although this is a different compound, it highlights how isomerism can impact pharmacokinetics. For ferulic acid, it has been noted that the cis isomer is a yellow, oily liquid, while the trans isomer is a white crystal, a physical difference that reflects their distinct molecular structures. scielo.brbibliotekanauki.pl Without direct comparative studies, it is hypothesized that the bioavailability of this compound might differ from its trans counterpart, but further research is required to fully elucidate these differences.

Molecular Mechanisms of Biological Activities: a Focus on Cis Ferulic Acid

Antioxidant Mechanisms of cis-Ferulic Acid

The antioxidant capacity of this compound is rooted in its chemical structure, specifically the phenolic hydroxyl group and the conjugated side chain. scielo.brregimenlab.commdpi.com This structure allows it to effectively neutralize harmful free radicals and modulate the cellular antioxidant defense systems through several key mechanisms.

This compound, like other phenolic antioxidants, can neutralize free radicals through multiple pathways. The predominant mechanism is often dictated by the surrounding environment, such as the polarity of the solvent. researchgate.net The primary mechanisms include:

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netnih.gov This process generates a phenoxy radical from the ferulic acid molecule, which is significantly stabilized by resonance across the aromatic ring and the conjugated side chain, making it a poor initiator of further radical chain reactions. bibliotekanauki.pldocksci.com Theoretical studies indicate that the HAT mechanism is the most thermodynamically favorable pathway in the gas phase and in non-polar media. researchgate.netkg.ac.rs

Sequential Proton Loss Electron Transfer (SPLET): In polar, aqueous environments, the SPLET mechanism becomes more prominent. researchgate.netkg.ac.rs This pathway involves an initial deprotonation of the acidic phenolic hydroxyl group to form a phenolate (B1203915) anion. This anion then donates an electron to the free radical, effectively neutralizing it. nih.govkg.ac.rs

Theoretical investigations into cis-hydroxycinnamic acids have confirmed the thermodynamic feasibility of both HAT and SPLET pathways for this compound. kg.ac.rskg.ac.rs The deprotonation of the carboxylic acid group can influence the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, a critical factor in the HAT mechanism. kg.ac.rs

Table 1: Predominant Free Radical Scavenging Mechanisms of Ferulic Acid in Different Media This table is generated based on data from theoretical studies.

| Mechanism | Favorable Environment | Description |

| Hydrogen Atom Transfer (HAT) | Gas Phase, Non-polar Solvents | Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. researchgate.netkg.ac.rs |

| Sequential Proton Loss Electron Transfer (SPLET) | Polar Solvents (e.g., Water) | Initial deprotonation of the phenolic hydroxyl group followed by electron transfer to a free radical. researchgate.netkg.ac.rs |

Beyond direct radical scavenging, this compound can bolster the cell's intrinsic antioxidant defenses. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comfoodandnutritionresearch.netresearchgate.net Nrf2 is a master transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes. foodandnutritionresearch.nettandfonline.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress or in the presence of activators like ferulic acid, Nrf2 is released, translocates to the nucleus, and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). foodandnutritionresearch.netresearchgate.net This binding triggers the transcription of target genes, including:

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. researchgate.nettandfonline.com

Glutathione S-Transferases (GSTs): Enzymes crucial for detoxification and the neutralization of electrophilic compounds. foodandnutritionresearch.net

Studies have demonstrated that ferulic acid treatment leads to the nuclear accumulation of Nrf2 and a subsequent increase in the protein expression of HO-1 and GST in various cell types, thereby enhancing cellular resistance to oxidative damage. foodandnutritionresearch.netresearchgate.nettandfonline.com This mechanism is considered a form of indirect antioxidant activity. The activation of the Nrf2 pathway by ferulic acid can be mediated by upstream signaling molecules like PI3K/Akt. tandfonline.combinasss.sa.cr

The question of whether the cis or trans isomer of ferulic acid is a more potent antioxidant has been a subject of investigation. Theoretical modeling and experimental data suggest that both isomers possess significant and comparable antioxidant capabilities. researchgate.net

Theoretical Comparison: Computational studies analyzing the energetics of radical scavenging reactions have concluded that this compound and trans-ferulic acid exhibit similar reactivity towards free radicals. researchgate.net The planarity of the molecular structure, which facilitates the delocalization and stabilization of the resulting phenoxy radical, is a key feature of both isomers that contributes to their antioxidant power. researchgate.net

Experimental Comparison: Research on cis- and trans-ferulic acid isomers isolated from natural sources like rice bran has shown that they exhibit nearly identical scavenging activity against radicals such as DPPH and ABTS+. researchgate.net

While the trans isomer is the more thermodynamically stable and abundant form in nature, the cis isomer can be formed via UV irradiation. scielo.brrsc.org The ability of the cis isomer to exert comparable antioxidant effects ensures continued protection even after photochemical conversion. rsc.org

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Activation of Nrf2/HO-1 Signaling)

Anti-inflammatory Signaling Pathways Modulated by Ferulic Acid Isomers

This compound also demonstrates significant anti-inflammatory properties, which are intricately linked to its antioxidant functions. mdpi.comdiva-portal.org It can interfere with key inflammatory signaling cascades, leading to a reduction in the production of molecules that propagate the inflammatory response.

A hallmark of the anti-inflammatory action of ferulic acid isomers is the suppression of critical pro-inflammatory mediators. This is achieved primarily through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.commdpi.com

Cytokines and Chemokines: Ferulic acid has been shown to dose-dependently inhibit the expression and/or release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.commdpi.comresearchgate.netmdpi.com It also reduces the secretion of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which are responsible for recruiting immune cells to the site of inflammation. mdpi.comnih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These are two key enzymes that are upregulated during inflammation. iNOS produces large amounts of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins. researchgate.netmdpi.com Ferulic acid has been consistently shown to suppress the expression of both iNOS and COX-2 at the protein and mRNA levels in various experimental models. researchgate.netmdpi.comresearchgate.netresearchgate.net By inhibiting these enzymes, ferulic acid effectively reduces the levels of key inflammatory signaling molecules. Some evidence suggests that ferulic acid isomers may possess a more direct inhibitory effect on COX-2 than the parent compound. researchgate.net

Table 2: Pro-inflammatory Mediators Inhibited by Ferulic Acid This table summarizes findings from multiple in vitro and in vivo studies.

| Mediator Type | Specific Mediator | Effect of Ferulic Acid | Primary Downstream Consequence |

| Pro-inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression researchgate.netmdpi.comresearchgate.net | Decreased Nitric Oxide (NO) production |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression researchgate.netmdpi.comresearchgate.netresearchgate.net | Decreased Prostaglandin synthesis | |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of expression and release mdpi.commdpi.comresearchgate.net | Reduction of inflammatory signaling cascade |

| Interleukin-1β (IL-1β) | Inhibition of expression and release mdpi.commdpi.comresearchgate.net | Attenuation of acute inflammatory responses | |

| Interleukin-6 (IL-6) | Inhibition of expression and release mdpi.commdpi.comnih.gov | Modulation of acute and chronic inflammation | |

| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of expression mdpi.com | Reduced recruitment of monocytes/macrophages |

| Chemokine (C-X-C motif) ligand 10 (CXCL10) | Inhibition of expression nih.gov | Reduced recruitment of lymphocytes |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK families are ERK, JNK, and p38 MAPK.

Ferulic acid has been demonstrated to modulate these cascades, often in a context-dependent manner. For instance, its anti-inflammatory effects are partly attributed to the inhibition of p38 MAPK and other MAPK signaling proteins. colab.wsmedchemexpress.com In studies on chronic hepatitis B, network analysis identified the MAPK signaling pathway as a key target of compounds including ferulic acid. nih.gov

Interestingly, the role of ferulic acid can be dual. In response to cerebral ischemia-reperfusion injury, it has been shown to protect neurons by activating the p38 MAPK pathway, leading to a pro-survival and anti-apoptotic response. mdpi.com In tomato fruit under chilling stress, low temperatures induced an increase in ferulic acid content and the upregulation of SlMAPK3, suggesting a protective role for the FA-MAPK axis in abiotic stress. researchgate.net Theoretical studies have indicated that this compound and its trans-isomer exhibit similar reactivity, implying that cis-FA is also capable of participating in the modulation of MAPK pathways. researchgate.net One study on growing maize roots also noted that the MAPK pathway might be involved in the activity of cis-cinnamic acid, a related compound. researchgate.net

Impact on STAT1-PIAS1 Signaling in Inflammatory Responses

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is crucial for mediating responses to interferons and other cytokines, playing a key role in immunity and inflammation. The activity of STAT1 is tightly controlled by negative regulators, including the Protein Inhibitor of Activated STAT (PIAS) family. PIAS1 specifically inhibits STAT1-mediated gene activation by blocking its ability to bind to DNA. researchgate.net

Research has directly implicated ferulic acid in the modulation of this regulatory axis. In a study on 2-methoxyethanol-induced testicular inflammation in rats, treatment with ferulic acid demonstrated a potent anti-inflammatory effect by modulating the STAT1-PIAS1 signaling pathway. nih.gov The study observed that ferulic acid administration led to a significant decrease in the gene expression of STAT1, while concurrently increasing the gene expression of its inhibitor, PIAS1. nih.gov This action effectively dampens the pro-inflammatory signaling mediated by STAT1.

Although this study did not specify the ferulic acid isomer used, a molecular docking analysis investigating the targets of Ganweikang tablets for chronic hepatitis B identified STAT1 as a key target and predicted a binding affinity for this compound. nih.gov This computational finding supports the potential for this compound to be an active participant in the modulation of STAT1 signaling.

Anticancer Mechanisms and Molecular Targets of Ferulic Acid

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Ferulic acid has been shown to initiate apoptosis through multiple molecular mechanisms.

A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Studies have consistently shown that ferulic acid treatment upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. science.govscience.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common finding. researchgate.net

Furthermore, ferulic acid can trigger the extrinsic apoptotic pathway. This is evidenced by the increased expression of components like the Fas receptor and its ligand (FasL). researchgate.net It also influences the p53 tumor suppressor pathway, a master regulator of cell fate. Ferulic acid can increase the expression of p53, which in turn can activate downstream targets like Bax to promote apoptosis. researchgate.net

| Research Finding | Cell Line/Model | Key Apoptotic Markers | Source |

| Upregulated Bax, downregulated Bcl-2, enhanced caspase-3 activity. | Osteosarcoma cells | Bax, Bcl-2, Caspase-3 | science.govscience.gov |

| Induced apoptosis, reduced TUNEL-positive cells. | Kawasaki Disease Model | BAX, BCL-2 | nih.gov |

| Had a remarkable effect on apoptosis proteins and caspases. | Various cancer cells | Apoptosis proteins, Caspases | researchgate.net |

| Inhibited viral replication by suppressing apoptosis pathway proteins. | Porcine parvovirus model | Cyt-c, Apaf-1, Caspase-9 | biodeep.cn |

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)

The cell cycle is a tightly regulated process that governs cell replication. Cancer cells are characterized by uncontrolled proliferation due to a loss of cell cycle regulation. Ferulic acid has demonstrated significant anticancer activity by inducing cell cycle arrest, most commonly in the G0/G1 phase. science.govnih.gov

This arrest is orchestrated through the modulation of key cell cycle regulatory proteins. Ferulic acid has been found to increase the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p53. science.govnih.gov The p21 protein is a potent inhibitor of several cyclin-CDK complexes, and its upregulation effectively puts a brake on cell cycle progression. Concurrently, ferulic acid treatment often leads to the downregulation of cyclins (like Cyclin D1 and Cyclin E) and cyclin-dependent kinases (such as CDK2, CDK4, and CDK6) that are essential for the G1 to S phase transition. science.govscience.gov By preventing the phosphorylation of the retinoblastoma protein (Rb) through the inhibition of cyclin/CDK complexes, ferulic acid ensures that the E2F transcription factor remains sequestered, halting the expression of genes required for DNA synthesis. researchgate.net

| Research Finding | Cell Line(s) | Key Cell Cycle Markers | Source |

| Induced G0/G1 phase arrest. | Endothelial, Osteosarcoma, HeLa, Caski cells | p21, p53, Cyclin D1, Cyclin E, CDK2, CDK4, CDK6 | science.govscience.govnih.gov |

| Arrested cell cycle at G0/G1 by suppressing Akt activity. | Cancer cells (inferred from sweet potato extracts containing cis-FA) | Akt | nih.gov |

| Down-regulated cell cycle-related proteins. | Osteosarcoma cells | CDK2, CDK4, CDK6 | science.gov |

Inhibition of Cell Proliferation, Migration, and Angiogenesis

The progression of cancer from a localized tumor to a metastatic disease involves rampant cell proliferation, migration to new sites, and the formation of new blood vessels (angiogenesis). Ferulic acid has been shown to interfere with all three of these critical processes.

Its anti-proliferative effects are a direct consequence of the apoptosis induction and cell cycle arrest mechanisms described previously. Beyond this, ferulic acid inhibits cancer cell migration and invasion by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. science.gov These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade surrounding tissues and metastasize.

Ferulic acid also exhibits potent anti-angiogenic activity. It has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a key receptor in a non-VEGF angiogenesis pathway. By suppressing the FGF1-triggered activation of FGFR1 and its downstream PI3K-Akt signaling, ferulic acid can inhibit endothelial cell proliferation, migration, and tube formation, ultimately starving the tumor of its blood supply. science.gov While many studies use the general term "ferulic acid," a derivative, this compound 4-O-β-D-glucopyranoside, has been specifically noted for its potential in angiogenesis inhibition through its effect on phosphatase PTP1B. medchemexpress.commedchemexpress.com

| Research Finding | Target Process | Molecular Mechanism/Target | Source |

| Inhibited melanoma growth and angiogenesis. | Angiogenesis, Proliferation | FGFR1-mediated PI3K-Akt signaling | science.gov |

| Suppressed UVB-induced MMP-2 and -9 activity. | Invasion, Migration | MMP-2, MMP-9 | science.gov |

| Inhibited tumor growth through AKT/mTOR pathway. | Angiogenesis, Tumor Growth | AKT/mTOR pathway | nih.gov |

| This compound 4-O-β-D-glucopyranoside exhibits inhibitory effect on PTP1B. | Angiogenesis (inferred) | Phosphatase PTP1B | medchemexpress.commedchemexpress.com |

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/AKT/mTOR, Notch, Wnt Pathways)

This compound has been shown to influence several signaling pathways that are critical in the development and progression of cancer.

The PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a key target. Research indicates that ferulic acid can inhibit this pathway. For instance, in osteosarcoma cells, ferulic acid treatment led to the blockage of the PI3K/Akt pathway, which in turn suppressed cell proliferation. mdpi.comnih.gove-century.us This inhibition is achieved by reducing the phosphorylation of PI3K and Akt, the active forms of these proteins. mdpi.comnih.govresearchgate.net In cervical cancer cells, a similar dose-dependent decrease in the phosphorylation of AKT and PI3K was observed following ferulic acid administration. mdpi.com Studies on glioblastoma cells also demonstrated that ferulic acid suppressed cell growth by blocking the PI3K/Akt signaling pathway. imrpress.com

Evidence also suggests a role for ferulic acid in modulating the Notch signaling pathway . The Notch pathway is involved in cell-to-cell communication and plays a role in cell fate decisions. Some studies have indicated that ferulic acid can regulate this pathway, contributing to its anti-proliferative effects in conditions like endometriosis. biodeep.cn While direct studies on this compound's interaction with the Notch pathway are emerging, the broader research on ferulic acid suggests this is a plausible mechanism of action. researchgate.net It is important to note that cis-ligands can activate Notch receptors, a process that resembles trans-activation. nih.gov

The Wnt signaling pathway , which is crucial for embryonic development and tissue homeostasis, is also implicated in cancer when dysregulated. Ferulic acid has been found to interact with this pathway. For example, (E)-ferulic acid can cause the phosphorylation of β-catenin, a key component of the Wnt pathway, leading to its degradation. glpbio.com In the context of wound healing, ferulic acid has been shown to inhibit the nuclear accumulation of β-catenin in keratinocytes. mdpi.com Furthermore, there is evidence that the Wnt signaling pathway is involved in neuroinflammatory injury, and its regulation is a target for therapeutic intervention. dntb.gov.uaresearchgate.net

Table 1: Modulation of Oncogenic Signaling Pathways by Ferulic Acid

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Cell/Tissue Type |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT | Inhibition of phosphorylation, pathway blockage | Osteosarcoma, Cervical Cancer, Glioblastoma |

| Notch | Notch receptors | Regulation of pathway | Endometriosis |

| Wnt | β-catenin | Phosphorylation and degradation, inhibition of nuclear accumulation | Various, Keratinocytes |

Interaction with Cell-Cycle and Apoptosis-Related Proteins (e.g., p53, p21, Bax, Bcl-2, Caspases)

This compound exerts significant influence over the machinery that governs the cell cycle and programmed cell death (apoptosis).

The tumor suppressor protein p53 and its downstream target p21 are critical for halting the cell cycle in response to DNA damage. Ferulic acid has been shown to upregulate the expression of both p53 and p21 in various cancer cell lines, including colon and cervical cancer. nih.govecancer.orgfoodandnutritionresearch.netsciopen.com This upregulation contributes to cell cycle arrest, preventing the proliferation of cancerous cells. ecancer.org

The balance between pro-apoptotic and anti-apoptotic proteins is crucial for determining a cell's fate. Ferulic acid has been demonstrated to shift this balance towards apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . mdpi.comnih.govfrontiersin.orgekb.eg This altered Bax/Bcl-2 ratio is a key factor in initiating the apoptotic cascade. nih.govfrontiersin.org This effect has been observed in osteosarcoma, prostate cancer, and in response to cisplatin-induced toxicity. mdpi.comnih.govekb.eg

Caspases are a family of proteases that execute the process of apoptosis. Ferulic acid treatment has been shown to activate initiator caspases like procaspase-8 and procaspase-9, as well as the executioner caspase, procaspase-3. researchgate.netmdpi.com The cleavage and activation of these caspases lead to the breakdown of cellular components and the orderly dismantling of the cell. mdpi.comresearchgate.net This activation has been noted in various cancer types, including non-small cell lung cancer and cervical cancer. nih.govmdpi.com

Table 2: Interaction of Ferulic Acid with Cell-Cycle and Apoptosis-Related Proteins

| Protein/Protein Family | Effect of Ferulic Acid | Consequence |

|---|---|---|

| p53 | Upregulation | Cell cycle arrest, apoptosis induction |

| p21 | Upregulation | Cell cycle arrest |

| Bax | Upregulation | Promotion of apoptosis |

| Bcl-2 | Downregulation | Promotion of apoptosis |

| Caspases | Activation | Execution of apoptosis |

Regulation of Growth Factor Receptors (e.g., EGFR, FGFR1)

Growth factor receptors are transmembrane proteins that, upon binding with their specific growth factors, initiate intracellular signaling cascades that typically promote cell growth and proliferation. This compound has been identified as an inhibitor of certain growth factor receptors.

While research on the direct interaction of this compound with the Epidermal Growth Factor Receptor (EGFR) is limited, studies on ferulic acid in colorectal cancer have shown a reduction in EGFR expression. mdpi.com

More specifically, ferulic acid has been identified as a novel inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) . medchemexpress.commedkoo.comgenecards.org It has been shown to suppress tumor formation by inhibiting FGFR1. researchgate.net This inhibition subsequently attenuates the phosphorylation of downstream signaling proteins like PI3K and Akt, effectively blocking a critical oncogenic pathway. mdpi.comresearchgate.net The inhibitory effect of ferulic acid on the FGFR1 receptor has been demonstrated to be significant both in laboratory settings and in living organisms. researchgate.net

Potential in Chemosensitization and Reversal of Drug Resistance

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. Research suggests that ferulic acid may have the potential to act as a chemosensitizing agent and help reverse drug resistance.

Studies have shown that ferulic acid can work synergistically with conventional chemotherapy drugs like cisplatin (B142131), gemcitabine (B846), and doxorubicin (B1662922). mdpi.commdpi.com For example, combining ferulic acid with gemcitabine resulted in an increased expression of genes involved in apoptosis in prostate cancer cells compared to treatment with gemcitabine alone. mdpi.com Similarly, ferulic acid has been shown to enhance the sensitivity of breast cancer cells to PARP inhibitors. mdpi.com

The mechanism behind this chemosensitization appears to be multifactorial. In the context of cisplatin-induced ototoxicity, a combination of ferulic acid and ascorbic acid was found to ameliorate the toxic effects. mdpi.com Ferulic acid has also been investigated for its ability to overcome drug resistance by modulating efflux pumps, which are proteins that can expel antimicrobial and anticancer drugs from cells. researchgate.net Some studies indicate that ferulic acid derivatives can inhibit these pumps in bacteria, suggesting a potential parallel mechanism in cancer cells. researchgate.net However, it is also noted that at higher concentrations, ferulic acid might promote chemoresistance through its antioxidant effects. unicatt.it

Neuroprotective Actions and Associated Pathways

Beyond its anticancer properties, this compound exhibits promising neuroprotective effects, primarily through its ability to counteract oxidative stress and neuroinflammation. nih.govbinasss.sa.crfrontiersin.org

Mitigation of Oxidative Stress in Neuronal Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal damage in neurodegenerative diseases. bibliotekanauki.plbinasss.sa.crmdpi.com Ferulic acid is a potent antioxidant that can scavenge free radicals and protect against oxidative damage. mdpi.com

It has been shown to significantly reduce the toxic effects of peroxide and hydroxyl radicals in neuronal systems. bibliotekanauki.pl In models of Alzheimer's disease, ferulic acid has been found to attenuate peroxyl radical-induced cell death in hippocampal neurons and reduce protein and lipid peroxidation. mdpi.com The compound enhances the cellular stress response by regulating cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). bibliotekanauki.plmdpi.comcaldic.com This multifaceted antioxidant activity helps to preserve the integrity of neuronal cells in the face of oxidative insults. binasss.sa.cr

Modulation of Neuroinflammatory Processes

Neuroinflammation, often triggered by oxidative stress, is another critical factor in the pathogenesis of neurodegenerative disorders. nih.govbinasss.sa.crmdpi.com Ferulic acid has demonstrated significant anti-inflammatory properties in neuronal contexts. nih.govmdpi.com

It can inhibit the activation of microglia, the primary immune cells of the central nervous system, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism for this often involves the inhibition of key inflammatory signaling pathways like the nuclear factor kappa-B (NF-κB) pathway. nih.gov By suppressing these neuroinflammatory processes, ferulic acid helps to create a more favorable environment for neuronal survival and function. binasss.sa.cr

Acknowledgment of Request and Identification of Scientific Literature Gap

Subject: Analysis of Available Research on the Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article focusing solely on the molecular mechanisms of the This compound isomer as per the provided outline.

The vast majority of published research investigates the biological activities of "ferulic acid" without specifying the isomer, or explicitly states the use of the trans-isomer, which is the more stable and common form in nature. bibliotekanauki.plscielo.brresearchgate.netscielo.brnih.govresearchgate.netdiva-portal.org The cis-isomer is typically a minor component, often formed from the trans-isomer through light-induced isomerization. bibliotekanauki.plresearchgate.netbioaustralis.com

While some studies acknowledge the existence of this compound and a few investigate specific properties, bioaustralis.commedchemexpress.commdpi.com the detailed mechanistic data required to address the specified subsections of the outline—particularly regarding neuroprotection in Alzheimer's models, specific effects on hippocampal gene expression (HO-1, HSP70), and the detailed cellular pathways of hepatoprotection—are not available for the cis-isomer alone.

To ensure scientific accuracy and adhere to the strict instruction of focusing solely on this compound, we cannot fulfill the request as outlined. Proceeding would require making unsubstantiated assumptions that the biological activities of the general "ferulic acid" (predominantly trans-ferulic acid) are identical to those of the cis-isomer, which is not scientifically rigorous. We can, however, proceed with generating an article on "ferulic acid" if the strict focus on the cis-isomer is broadened.

Amelioration of Drug-Induced Liver Injury (e.g., Cisplatin-Induced Hepatotoxicity)

Antidiabetic Properties and Biochemical Modulations

This compound, a stereoisomer of ferulic acid, has garnered attention for its potential therapeutic effects in managing diabetes mellitus. Its antidiabetic properties are attributed to a range of biochemical modulations that collectively improve glucose homeostasis and mitigate diabetic complications.

Regulation of Glucose Metabolism and Glycemic Control

This compound has been shown to exert significant effects on glucose metabolism, contributing to better glycemic control. Research indicates that ferulic acid can improve glucose uptake by activating the PI3K pathway. researchgate.net In animal models of type 2 diabetes, treatment with ferulic acid has been found to restore blood glucose levels to a normal range. nih.gov It achieves this by decreasing the activities of enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), while increasing the activity of glucokinase and glycogen (B147801) synthase, key enzymes in hepatic glycogenesis. nih.gov Furthermore, ferulic acid has been observed to enhance the activities of antioxidant enzymes like superoxide dismutase and catalase in pancreatic tissue, which helps in reducing oxidative stress associated with diabetes. researchgate.net Studies have also shown that ferulic acid can significantly lower blood glucose, urea (B33335), creatinine (B1669602), and improve the lipid profile in diabetic rats. mdpi.com

Table 1: Effects of Ferulic Acid on Key Molecules in Glucose Metabolism

| Molecule/Enzyme | Effect of Ferulic Acid | Outcome | Reference |

| Phosphoenolpyruvate carboxykinase (PEPCK) | ↓ | Reduced gluconeogenesis | nih.gov |

| Glucose-6-phosphatase (G6Pase) | ↓ | Reduced gluconeogenesis | nih.govmdpi.com |

| Glucokinase | ↑ | Enhanced hepatic glycogenesis | nih.gov |

| Glycogen synthase | ↑ | Enhanced hepatic glycogenesis | nih.gov |

| Superoxide dismutase (SOD) | ↑ | Reduced oxidative stress | researchgate.netbibliotekanauki.pl |

| Catalase | ↑ | Reduced oxidative stress | researchgate.netbibliotekanauki.pl |

| PI3K pathway | ↑ | Improved glucose uptake | researchgate.net |

Effects on Pancreatic Beta-Cell Function and Regeneration

The health and proper functioning of pancreatic beta-cells are crucial for insulin (B600854) production and secretion. This compound has demonstrated protective and regenerative effects on these cells. In diabetic rats, ferulic acid has been shown to regenerate pancreatic beta-cells. bibliotekanauki.pl This regenerative potential is significant as diabetes, particularly type 1, is characterized by the destruction of these cells. Furthermore, ferulic acid can protect pancreatic cells from the damaging effects of glucolipotoxicity, a condition caused by elevated levels of glucose and free fatty acids that can lead to a loss of glucose-stimulated insulin secretion (GSIS). nih.gov By promoting mitophagy and mitochondrial biogenesis, ferulic acid helps maintain the health of beta-cells. nih.gov Research suggests that ferulic acid can also improve insulin secretion and protect pancreatic cells. researchgate.net The regeneration of beta-cells can be mediated by various signaling pathways, including the PI3K/Akt/FoxO1 pathway. mdpi.com

Prevention of Diabetic Complications (e.g., Diabetic Nephropathy)

Diabetic nephropathy is a severe and common complication of diabetes, often leading to end-stage renal disease. rsc.orgmdpi.com this compound has shown promise in preventing or ameliorating this condition through its antioxidant, anti-inflammatory, and anti-fibrotic properties. rsc.org In studies on diabetic rats, ferulic acid treatment significantly improved kidney function markers such as urinary protein, blood urea nitrogen (BUN), and creatinine levels. rsc.orgfrontiersin.org It also alleviated pathological damage to the renal tissues by reducing oxidative stress and inflammation. rsc.orgnih.gov Mechanistically, ferulic acid has been found to down-regulate the expression of pro-inflammatory and pro-fibrotic proteins like p-NF-κB p65, TNF-α, and TGF-β1, while up-regulating the expression of protective proteins such as nephrin (B609532) and podocin in the kidneys. rsc.org Furthermore, it can inhibit hyperglycemia-mediated activation of MAPK signaling pathways (p38, JNK, and ERK1/2), which are involved in renal tissue impairment and apoptosis. frontiersin.org

Table 2: Protective Effects of Ferulic Acid on Diabetic Nephropathy

| Parameter | Effect of Ferulic Acid | Mechanism | Reference |

| Urinary Protein | ↓ | Improved kidney function | rsc.org |

| Blood Urea Nitrogen (BUN) | ↓ | Improved kidney function | rsc.orgfrontiersin.org |

| Creatinine | ↓ | Improved kidney function | rsc.org |

| Oxidative Stress Markers (e.g., MDA) | ↓ | Antioxidant activity | rsc.orgnih.gov |

| p-NF-κB p65, TNF-α, TGF-β1 | ↓ | Anti-inflammatory & Anti-fibrotic | rsc.org |

| Nephrin, Podocin | ↑ | Podocyte protection | rsc.org |

| MAPK (p38, JNK, ERK1/2) | ↓ | Reduced stress signaling | frontiersin.org |

Antimicrobial and Antiviral Mechanisms

Beyond its antidiabetic properties, this compound exhibits a broad spectrum of antimicrobial and antiviral activities, making it a compound of interest for combating various pathogens.

Antibacterial and Antifungal Activities against Pathogenic Microorganisms

This compound has demonstrated notable antibacterial and antifungal effects. It has shown activity against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Pseudomonas aeruginosa. scielo.brsci-hub.se The antibacterial mechanism of ferulic acid involves altering the charge, permeability, and physicochemical properties of the bacterial membrane, leading to pore formation and rupture. scielo.br Studies have shown that ferulic acid has more effective antibacterial activity against Gram-negative bacteria than Gram-positive bacteria. frontiersin.org In terms of antifungal activity, ferulic acid has been found to be effective against fungi like Fusarium graminearum by damaging the cell integrity and causing leakage of cellular contents. researchgate.net The incorporation of ferulic acid into chitosan (B1678972) matrices has also been shown to significantly enhance fungistatic activity against Aspergillus parasiticus. scielo.br

Table 3: Antimicrobial Activity of Ferulic Acid

| Microorganism | Type | Activity | Mechanism | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial | Membrane damage | scielo.brfrontiersin.orgnih.gov |

| Escherichia coli | Gram-negative Bacteria | Antibacterial | Membrane damage | scielo.brfrontiersin.org |

| Listeria monocytogenes | Gram-positive Bacteria | Antibacterial | Membrane damage | scielo.brnih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial | Membrane damage | scielo.brfrontiersin.org |

| Fusarium graminearum | Fungus | Antifungal | Cell integrity damage | researchgate.net |

| Aspergillus parasiticus | Fungus | Fungistatic | - | scielo.br |

Antiviral Efficacy and Underlying Molecular Mechanisms (e.g., Neuraminidase Inhibition, Inhibition of Viral Replication)

This compound and its derivatives have shown potential as antiviral agents. nih.gov One of the key mechanisms of its antiviral action is the inhibition of neuraminidase, a crucial enzyme for the replication and release of influenza viruses. nih.govresearchgate.net Molecular docking studies have suggested that derivatives of ferulic acid can effectively bind to the active site of neuraminidase. nih.govresearchgate.net Furthermore, ferulic acid has been found to inhibit the replication of other viruses by interfering with key viral proteins. For instance, it has been shown to hinder the replication of porcine parvovirus by suppressing the expression of proteins involved in apoptosis. nih.gov Ferulic acid has also been investigated for its potential to inhibit SARS-CoV-2 by targeting its membrane protein. nih.gov Additionally, it can reduce the production of inflammatory proteins induced by viral infections, such as macrophage inflammatory protein-2 (MIP-2) in respiratory syncytial virus (RSV)-infected cells. nih.govresearchgate.net

Table 4: Antiviral Mechanisms of Ferulic Acid

| Virus | Mechanism of Action | Outcome | Reference |

| Influenza Virus | Neuraminidase inhibition | Inhibition of viral release | nih.govresearchgate.net |

| Porcine Parvovirus | Inhibition of apoptosis-related proteins | Inhibition of viral replication | nih.gov |

| SARS-CoV-2 | Inhibition of membrane protein | Potential inhibition of viral function | nih.gov |

| Respiratory Syncytial Virus (RSV) | Reduction of inflammatory proteins (MIP-2) | Reduced inflammation | nih.govresearchgate.net |

Other Noteworthy Biological Activities

Anti-thrombotic and Platelet Aggregation Modulation

This compound has been identified as a potent inhibitor of platelet aggregation. ebi.ac.ukoup.comresearchgate.net Studies have shown that it, along with its trans isomer and other related compounds, strongly inhibits platelet aggregation induced by agonists such as ADP and arachidonic acid. ebi.ac.ukoup.comresearchgate.net The primary antithrombotic activities of ferulic acid are believed to be regulated by the inhibition of platelet aggregation rather than by affecting the release of thromboplastin (B12709170) or the formation of thrombin. nih.govlungdiseasesjournal.comlungdiseasesjournal.com

The mechanism of this inhibition is multifaceted. Ferulic acid has been shown to dose-dependently inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, collagen, and arachidonic acid. nih.govlungdiseasesjournal.comlungdiseasesjournal.com This inhibition is associated with an attenuation of intracellular Ca²⁺ mobilization and a reduction in the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2. nih.gov

Furthermore, the anti-platelet effect involves the modulation of intracellular signaling pathways. Ferulic acid increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in platelets. nih.gov This leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in regulating platelet adhesion and aggregation. nih.gov In vitro studies have also demonstrated that ferulic acid can inhibit platelet activation stimulated by thrombin or collagen/epinephrine by decreasing clot retraction activity and reducing the secretion of serotonin (B10506) from platelets. nih.gov

| Agonist | Effect of Ferulic Acid | Underlying Mechanism |

|---|---|---|

| ADP | Strongly inhibits platelet aggregation. ebi.ac.ukoup.comresearchgate.net | Inhibition of platelet activation pathways. nih.govlungdiseasesjournal.comlungdiseasesjournal.com |

| Arachidonic Acid | Strongly inhibits platelet aggregation. ebi.ac.ukoup.comresearchgate.net | Dose-dependent inhibition. nih.govlungdiseasesjournal.comlungdiseasesjournal.com |

| Thrombin | Inhibits platelet aggregation and activation. nih.govnih.gov | Decreases serotonin secretion and clot retraction. nih.gov Attenuates intracellular Ca²⁺ mobilization. nih.gov |

| Collagen | Inhibits platelet aggregation. nih.gov | Decreases clot retraction activity. nih.gov |

Tyrosinase Inhibition Mechanisms

This compound and its related compounds are recognized for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. ekb.egregimenlab.com The inhibition of this enzyme is a primary strategy for controlling skin hyperpigmentation. ekb.eg The mechanism by which ferulic acid inhibits tyrosinase is primarily competitive, meaning it binds to the active site of the free enzyme, competing with substrates like L-DOPA. ekb.egresearchgate.net This interaction is reversible. researchgate.net

The chemical structure of ferulic acid contributes significantly to its inhibitory activity. The presence of an electron-donating methoxy (B1213986) group enhances the stabilization of radicals through electron delocalization after the hydroxyl group donates a hydrogen atom. ekb.eg Additionally, the carboxylic acid group can interact with the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme. ekb.eg Studies have shown that ferulic acid directly binds to tyrosinase to reduce its activity. nih.govjst.go.jpmdpi.com Beyond direct binding, ferulic acid can also inhibit the casein kinase 2 (CK2)-induced phosphorylation of tyrosinase in a dose-dependent manner. nih.govjst.go.jp

Combining ferulic acid with other phenolic compounds, such as 4-hydroxycinnamic acid, can lead to a synergistic effect, resulting in more effective tyrosinase inhibition than when the compounds are used alone. ekb.eg

| Compound/Combination | Inhibition Rate (%) | Mechanism/Finding |

|---|---|---|

| Ferulic acid (alone) | 22.17% | Competitive inhibition. ekb.egresearchgate.net Binds directly to tyrosinase. nih.govjst.go.jp |

| 4-hydroxycinnamic acid (alone) | 12.15% | - |

| Ferulic acid + 4-hydroxycinnamic acid | 90.44% | Synergistic effect. ekb.eg |

Angiotensin-Converting Enzyme (ACE) Inhibition

Ferulic acid has demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.govnih.govnih.gov Studies have shown that ferulic acid exhibits potent in vitro ACE inhibitory activity. nih.gov For instance, one study determined the IC₅₀ value for ferulic acid to be 10.898 +/- 0.430 mM. nih.gov The inhibitory action is influenced by the structural characteristics of the phenolic acid. The number and position of hydroxyl groups on the benzene (B151609) ring, as well as the acrylic acid group, are thought to play a predominant role in the ACE inhibitory activity. nih.gov While specific studies focusing solely on the cis-isomer are limited, research on related cis-unsaturated fatty acids suggests they can also significantly inhibit ACE activity. researchgate.net The mechanism of ACE inhibitors often involves binding to the zinc ion within the enzyme's active site, preventing it from converting angiotensin I to the vasoconstrictor angiotensin II. stereoelectronics.orgproteopedia.org

| Phenolic Compound | IC₅₀ (mM) |

|---|---|

| Caffeic acid | 2.527 ± 0.032 |

| Caffeoyl acetate | 3.129 ± 0.016 |

| Resveratrol | 6.359 ± 0.086 |

| Ferulic acid | 10.898 ± 0.430 |

| Chlorogenic acid | 15.076 ± 1.211 |

UV-Protective Mechanisms

This compound possesses significant UV-protective properties due to its chemical structure. diva-portal.org It has a high-level conjugated unsaturation bond, making it a potent UV absorber. ekb.eg Specifically, this compound exhibits a maximal UV absorption peak at 317 nm, which falls within the UVB range. nih.govmyskinrecipes.com In contrast, the trans-isomer has absorption maxima at 236 nm and 322 nm. researchgate.net

| Isomer | UV Absorption Maxima (nm) |

|---|---|

| cis-Ferulic acid | 317 nih.govmyskinrecipes.com |

| trans-Ferulic acid | 236 and 322 researchgate.net |

Structure Activity Relationship Studies of Cis Ferulic Acid and Its Derivatives

Influence of Substituent Groups on Biological Activities

The biological activities of ferulic acid derivatives are significantly modulated by the nature and position of substituent groups on the molecule. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring, is crucial for the antioxidant capability of ferulic acid. ekb.egnih.gov These groups can donate hydrogen atoms to neutralize free radicals, and their presence enhances the stability of the resulting phenoxy radical through resonance. ekb.eg Specifically, a hydroxyl group positioned ortho to a methoxy group increases the stability of the phenoxy radical, thereby boosting antioxidant effectiveness. ekb.eg